2,2-Dimethyl-7-hydroxy-4-phenylchroman

Description

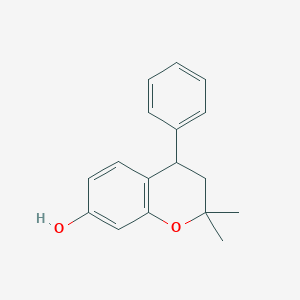

2,2-Dimethyl-7-hydroxy-4-phenylchroman is a chroman derivative characterized by a benzopyran backbone with a phenyl group at the 4-position, hydroxyl at the 7-position, and two methyl groups at the 2-position.

Properties

CAS No. |

59257-81-7 |

|---|---|

Molecular Formula |

C17H18O2 |

Molecular Weight |

254.32 g/mol |

IUPAC Name |

2,2-dimethyl-4-phenyl-3,4-dihydrochromen-7-ol |

InChI |

InChI=1S/C17H18O2/c1-17(2)11-15(12-6-4-3-5-7-12)14-9-8-13(18)10-16(14)19-17/h3-10,15,18H,11H2,1-2H3 |

InChI Key |

STFVJAGVPMVNJE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2,2-Dimethyl-7-hydroxy-4-phenylchroman, differing in substituents and functional groups:

Key Observations:

- Substituent Position and Bioactivity : The 7-hydroxy group in this compound may enhance antioxidant activity, as seen in analogs like (2R)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, which exhibits high bioavailability and solubility .

- Phenyl vs. Hydroxyphenyl : The 4-phenyl group (vs. 4-hydroxyphenyl in other compounds) may reduce polarity, impacting solubility and interaction with biological targets .

Physicochemical and Pharmacological Comparisons

Solubility and Bioavailability

- Compounds with multiple hydroxyl groups (e.g., 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit higher aqueous solubility (logP ~1.5–3.42) and bioavailability scores (0.55–0.56) due to hydrogen bonding .

- In contrast, methylated derivatives like this compound are expected to have lower solubility but improved lipid bilayer penetration .

Thermal Stability

- Analogs such as 4',7-Dihydroxy-4-phenylchroman-2-one show melting points around 162–163°C, suggesting that the 2,2-dimethyl substitution may slightly alter thermal behavior due to steric effects .

Preparation Methods

Cyclization of Prenylated Phenols via Acid Catalysis

Methodology :

2-Hydroxyacetophenone derivatives undergo prenylation with isoprene in the presence of polyphosphoric acid (PPA) or BF₃·Et₂O to form 2,2-dimethylchroman intermediates. Subsequent Friedel-Crafts alkylation introduces the phenyl group at position 4.

Example :

Reduction of Chromenes to Chromans

Methodology :

Hydrogenation of 7-methoxy-2,2-dimethyl-3-phenyl-2H-chromene (chromene) using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) yields the cis-chroman intermediate. Base-catalyzed rearrangement converts cis to trans configuration.

Example :

Demethylation of Methoxy Precursors

Methodology :

Methoxy groups at position 7 are cleaved using boron tribromide (BBr₃) or hydroiodic acid (HI) to generate the hydroxyl functionality.

Example :

Tandem Oxa-Michael/Michael Addition

Modern Approach :

2-Hydroxyacetophenones react with alkynyl nitriles in DMSO/NaH to form chroman-4-ones via sequential conjugate additions. Functionalization at position 4 is achieved using phenyl Grignard reagents.

Example :

Comparative Analysis of Methods

| Method | Key Reagents | Yield (%) | Complexity | Stereoselectivity |

|---|---|---|---|---|

| Cyclization/Prenylation | PPA, AlCl₃ | 58–65 | Moderate | Low |

| Chromene Hydrogenation | Pd/C, LiAlH₄ | 72–85 | High | High (cis/trans) |

| Demethylation | BBr₃ | 85–92 | Low | N/A |

| Tandem Addition | DMSO, NaH | 40–65 | Moderate | Moderate |

Challenges and Optimization

-

Stereochemical Control : Base-catalyzed rearrangement (e.g., KOtBu/THF) ensures trans-configuration dominance in hydrogenation-derived products.

-

Purification : Silica gel chromatography (hexane/EtOAc) resolves cis/trans isomers.

-

Scalability : Prenylation/PPA routes are industrially preferred due to lower catalyst costs .

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-7-hydroxy-4-phenylchroman, and how are intermediates characterized?

The compound is typically synthesized via multi-step organic reactions, including cyclization of phenolic precursors and alkylation. For example, intermediates are often characterized using HPLC, NMR (¹H/¹³C), and mass spectrometry. X-ray crystallography (e.g., single-crystal studies at 293 K) is critical for confirming stereochemistry and resolving structural ambiguities .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths (mean C–C = 0.002 Å) and torsion angles. Complementary techniques include FT-IR (for functional groups) and UV-Vis (for chromophore analysis). Disorder in residues, as seen in crystallographic data (R factor = 0.048), requires refinement using software like SHELXL .

Q. What are the known pharmacological activities of this compound?

Structural analogs exhibit anti-inflammatory, antimicrobial, and antioxidant properties. For instance, chromen-4-one derivatives interact with targets like cyclooxygenase-1 (COX-1) and caspases, validated via enzyme inhibition assays and cell viability studies (e.g., IC₅₀ determination in cancer cell lines) .

Q. How is solubility optimized for in vitro assays?

Solubility challenges (e.g., log S = -2.98 in ESOL models) are addressed using co-solvents (DMSO), micellar formulations, or prodrug strategies. Computational tools like iLOGP predict partition coefficients to guide solvent selection .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence bioactivity?

Substituents like methyl or hydroxy groups alter electron density and steric hindrance, impacting binding to targets such as androgen receptors. SAR studies involve synthesizing derivatives (e.g., 7-methoxy or 4-phenyl variants) and comparing IC₅₀ values in enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

Discrepancies (e.g., disorder in residues or bond angles) are resolved by cross-validating SC-XRD with DFT calculations. For example, torsion angles deviating by >5° may require re-refinement using programs like OLEX2 .

Q. How can computational modeling predict ADME properties?

Tools like SwissADME predict GI absorption (low for this compound) and P-gp substrate potential. Validation involves comparing in silico results with in vitro Caco-2 permeability assays .

Q. What experimental approaches identify novel biological targets?

Target deconvolution uses pull-down assays with biotinylated probes or CRISPR-Cas9 screens. For example, affinity chromatography with immobilized derivatives can isolate interacting proteins (e.g., HSP90 or CYP450 isoforms) .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

Microsomal stability assays (human liver microsomes) and Ames tests evaluate metabolic turnover and genotoxicity. LC-MS/MS quantifies metabolites, while zebrafish models assess acute toxicity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Racemization during alkylation steps requires chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation). Process optimization involves DoE (Design of Experiments) to balance yield and enantiomeric excess .

Methodological Considerations

- Crystallographic Disorder : Use twin refinement in SHELXL for overlapping electron densities .

- Data Contradictions : Apply Bayesian statistics to weigh conflicting results from XRD vs. NMR .

- Bioavailability Enhancement : Nanoformulations (liposomes) improve log Kp (skin permeation) from -10.15 cm/s to >-8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.